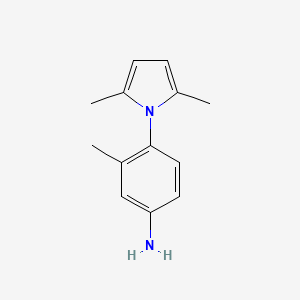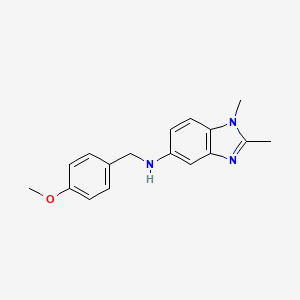![molecular formula C9H7N5S B1297277 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 797767-52-3](/img/structure/B1297277.png)
4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Overview
Description
“4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction may lead to the formation of two regioisomers . Another synthetic approach involves the reaction of 1,ω-bis((acetylphenoxy)acetamide)alkanes with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are primarily related to their synthesis. For instance, the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles can lead to the formation of two regioisomers .
Scientific Research Applications
Anticancer Activity
This compound has been explored for its potential in cancer treatment. It has shown cytotoxic activity against breast cancer cell lines . The presence of the triazolothiadiazole moiety is believed to interact with specific cellular targets, which may inhibit the growth of cancer cells.
Antimicrobial Properties
The triazolothiadiazole core is known for its antimicrobial efficacy . Researchers have synthesized derivatives that exhibit significant activity against various bacterial and fungal strains, which could lead to the development of new antimicrobial agents .
Analgesic and Anti-inflammatory Uses
Compounds with the triazolothiadiazole structure have been reported to possess analgesic and anti-inflammatory properties . This makes them candidates for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Effects
The antioxidant potential of triazolothiadiazole derivatives has been investigated, suggesting that they can be used to combat oxidative stress-related diseases .
Antiviral Applications
There is evidence that triazolothiadiazole compounds can act as antiviral agents . Their ability to inhibit virus replication makes them a focus of research for treatments against various viral infections .
Enzyme Inhibition
These compounds have been studied as enzyme inhibitors , targeting enzymes like carbonic anhydrase, cholinesterase, and others. This application is crucial in the design of drugs for conditions like glaucoma and Alzheimer’s disease .
Antitubercular Agents
The fight against tuberculosis has led to the exploration of triazolothiadiazole derivatives as potential antitubercular agents . Their mechanism of action includes the inhibition of mycobacterial growth .
Drug Design and Development
The structural features of triazolothiadiazole allow for a wide range of substitutions, making it a versatile scaffold in drug design and development . Its ability to form specific interactions with target receptors aids in the rational design of new therapeutics .
Safety and Hazards
For safety, it is recommended to avoid breathing mist, gas or vapours of the compound. Contact with skin and eyes should be avoided. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
Future Directions
The future directions for the research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The structure–activity relationship of these compounds could be further explored to enhance their pharmacological potential .
Mechanism of Action
Target of Action
The compound 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its derivatives have been found to interact with several targets, including Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These targets play crucial roles in cellular processes. PARP-1 is involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
This compound interacts with its targets leading to significant changes in cellular processes. For instance, it has been found to inhibit PARP-1 and EGFR . Inhibition of PARP-1 can lead to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells that are reliant on PARP-1 for survival . On the other hand, EGFR inhibition can disrupt cell signaling pathways that promote cell proliferation and survival, thereby exerting an anti-cancer effect .
Biochemical Pathways
The compound’s interaction with PARP-1 and EGFR affects several biochemical pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage and cell death . By inhibiting EGFR, it interferes with the EGFR signaling pathway, which can lead to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been found to exhibit cytotoxic activities against certain cancer cells . For example, some derivatives of this compound have shown potent cytotoxic activities against MDA-MB-231 cells, a model for triple-negative breast cancer . This cytotoxic activity is likely due to the accumulation of DNA damage and disruption of cell signaling pathways as a result of PARP-1 and EGFR inhibition .
properties
IUPAC Name |
4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDGNLHIXCYUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328088 | |
| Record name | 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
797767-52-3 | |
| Record name | 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




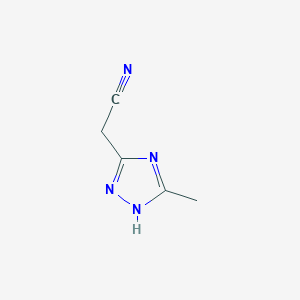
![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)
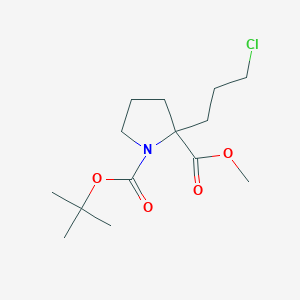

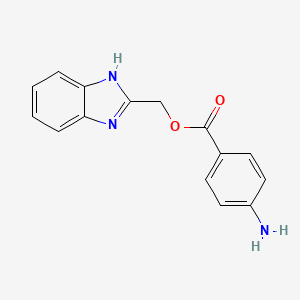
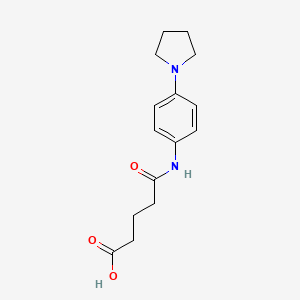

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
